

Spectroscopic Analysis of Boc-L-phenylalanine methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-L-phenylalanine methyl ester*

Cat. No.: *B558237*

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This guide provides an in-depth overview of the spectroscopic data for **Boc-L-phenylalanine methyl ester** (Boc-Phe-OMe), a crucial derivative in peptide synthesis and drug development. [1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure

Boc-L-phenylalanine methyl ester is an N-terminally protected form of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a methyl group.

- Chemical Name: Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate[2]
- Molecular Formula: C₁₅H₂₁NO₄[2][3][4]
- Molecular Weight: 279.33 g/mol [2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of **Boc-L-phenylalanine methyl ester**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum confirms the presence of all expected proton environments, from the aromatic ring of the phenylalanine side chain to the protons of the Boc protecting group and the methyl ester.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.32-7.20	m	5H	Phenyl C-H
5.00	br s	1H	N-H
4.40	br s	1H	α -CH
3.73	s	3H	O-CH ₃ (ester)
3.11-3.06	m	2H	β -CH ₂
1.40	s	9H	C(CH ₃) ₃ (Boc)

Table 1: ¹H NMR data for **Boc-L-phenylalanine methyl ester**. The spectrum is typically recorded in CDCl₃.^[5]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
170.5	C=O (ester)
154.4	C=O (Boc)
135.5	Phenyl C (quaternary)
128.3	Phenyl C-H
127.7	Phenyl C-H
126.0	Phenyl C-H
79.4	$\text{C}(\text{CH}_3)_3$ (Boc, quaternary)
54.6	α -CH
51.4	O-CH ₃ (ester)
37.3	β -CH ₂
27.2	$\text{C}(\text{CH}_3)_3$ (Boc)

Table 2: ^{13}C NMR data for **Boc-L-phenylalanine methyl ester**. The spectrum is typically recorded in CDCl_3 .^{[5][6]}

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Boc-L-phenylalanine methyl ester** in 0.5-0.7 mL of deuterated chloroform (CDCl_3). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a standard NMR spectrometer, for instance, a 400 MHz instrument. ^[5]
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using standard parameters. Typically, 16-32 scans are sufficient.
 - Acquire the ^{13}C NMR spectrum. A greater number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm^{-1})	Intensity	Assignment
3369	Medium	N-H stretch (amide)
2978	Medium	C-H stretch (aliphatic)
1746	Strong	C=O stretch (ester)
1717	Strong	C=O stretch (carbamate, Boc)
1498	Medium	C=C stretch (aromatic)
1366	Medium	C-H bend (tert-butyl)
1251-1168	Strong	C-O stretch (ester & carbamate)

Table 3: FT-IR spectroscopic data for **Boc-L-phenylalanine methyl ester**.[\[7\]](#)

Experimental Protocol: IR Spectroscopy

- Sample Preparation: The spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique with a neat sample.[\[2\]](#) A small amount of the solid compound is placed directly on the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, is suitable for this analysis.[\[2\]](#)
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.

- Place the sample on the crystal and apply pressure to ensure good contact.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

m/z Value	Ion Type	Notes
279.147	$[\text{M}]^+$ (Exact Mass)	Calculated exact mass for $\text{C}_{15}\text{H}_{21}\text{NO}_4$. [2] [6]
280.15	$[\text{M}+\text{H}]^+$	Protonated molecule, often seen in ESI-MS.
302.13	$[\text{M}+\text{Na}]^+$	Sodium adduct, common in ESI-MS.
224.12	$[\text{M} - \text{C}_4\text{H}_7\text{O}]^+$	Loss of isobutylene from the Boc group.
180.10	$[\text{M} - \text{Boc}]^+$	Loss of the entire Boc group.

Table 4: Mass spectrometry data for **Boc-L-phenylalanine methyl ester**.

Experimental Protocol: Mass Spectrometry

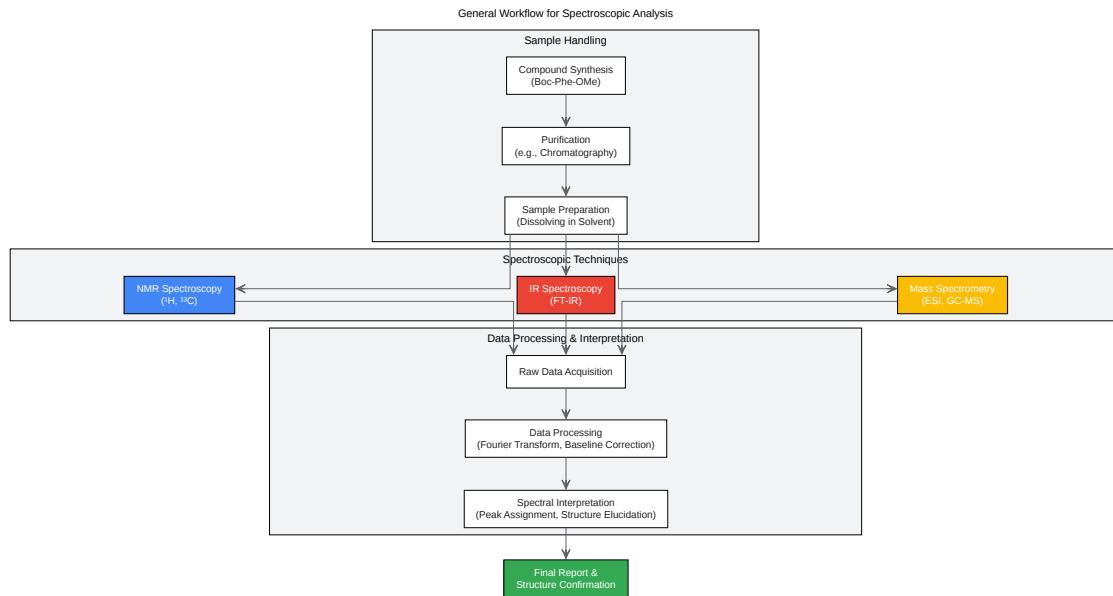
The choice of ionization technique depends on the desired information. Electrospray ionization (ESI) is common for determining the mass of the intact molecule, while techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may involve fragmentation.[\[2\]](#)

- Sample Preparation:

- For ESI-MS, prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- For GC-MS, dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Utilize a mass spectrometer coupled with an appropriate inlet system (e.g., LC-ESI-MS or GC-MS).
- Data Acquisition:
 - Inject the sample into the instrument.
 - Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
 - For tandem MS (MS/MS), select the parent ion (e.g., m/z 280) and acquire its fragmentation spectrum.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Boc-L-phenylalanine methyl ester**.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

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